![molecular formula C23H24O6 B2925074 Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate CAS No. 299951-66-9](/img/structure/B2925074.png)

Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

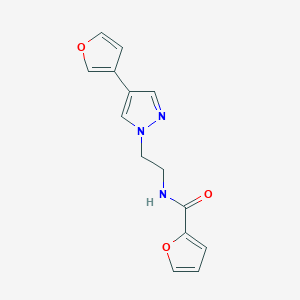

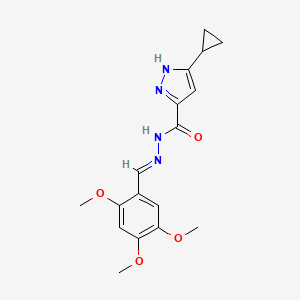

The synthesis of this compound involves the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide . This reaction occurs at the ethoxalyl group, forming 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine (40–50% yields) or 6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-diones when refluxed in ethanol (37–74% yields) .Chemical Reactions Analysis

Ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates can react with 1,2-binucleophilic agents such as hydrazine, phenylhydrazine, and hydroxylamine . These reactions lead to the formation of new pyrazole and isoxazole derivatives . The reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields (71–99%) .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial and Anti-inflammatory Agents

EPC has been studied for its potential to form compounds with antimicrobial and anti-inflammatory properties. The compound can undergo reactions to form 1,2,4-triazine-3,5-diones, which are analogs of uracil known to exhibit these biological activities . This application is particularly significant in the development of new pharmaceuticals that can combat resistant strains of bacteria and reduce inflammation.

Biotechnology: Enzyme Inhibition

In biotechnological research, EPC derivatives have been explored for their ability to inhibit certain enzymes. This is crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors that can be used as drugs or in industrial processes .

Material Science: Synthesis of Novel Polymers

EPC can be a precursor in the synthesis of novel polymers. Its chemical structure allows it to be incorporated into polymer chains, potentially resulting in materials with unique properties such as enhanced durability, flexibility, or biodegradability .

Environmental Science: Eco-friendly Pesticides

EPC’s derivatives could be utilized in the formulation of eco-friendly pesticides. Their potential antimicrobial properties might offer a more sustainable and less harmful alternative to traditional pesticides, reducing the environmental impact of agricultural practices .

Mécanisme D'action

Mode of Action

It’s known that the compound can react with S-methylisothiosemicarbazide hydroiodide at the ethoxalyl group, forming various products depending on the reaction conditions . The resulting changes at the molecular level and their implications for cellular function are subjects of ongoing research.

Biochemical Pathways

It’s known to undergo reactions that result in the formation of various products, including 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-diones

Result of Action

The compound’s reactions with S-methylisothiosemicarbazide hydroiodide result in the formation of various products , which may have different effects on cellular function

Action Environment

The action, efficacy, and stability of Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate can be influenced by various environmental factors. For instance, the reaction of the compound with S-methylisothiosemicarbazide hydroiodide yields different products depending on the solvent used

Propriétés

IUPAC Name |

ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-5-26-23(25)15(4)29-18-10-11-19-21(12-18)27-13-20(22(19)24)16-6-8-17(9-7-16)28-14(2)3/h6-15H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNSUELVXKUIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)

![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)

![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)